molecular formula C5H11N5S B1427634 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine CAS No. 1249880-70-3

3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine

Cat. No. B1427634
M. Wt: 173.24 g/mol
InChI Key: FNGAGYWYOUHIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, also known as MTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In organic synthesis, 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been used as a building block for the synthesis of various compounds, including cyclic peptides and heterocycles. In materials science, 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been utilized for the preparation of metal-organic frameworks (MOFs) and coordination polymers.

Mechanism Of Action

The mechanism of action of 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is not fully understood, but it is believed to act as a bioactive molecule by interacting with specific targets in the body. In cancer cells, 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been observed to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In infectious diseases, 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Biochemical And Physiological Effects

3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been observed to exhibit various biochemical and physiological effects, depending on the target and concentration. In cancer cells, 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been shown to induce the expression of p53, a tumor suppressor protein, and inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In inflammation, 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been found to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammatory responses. In infectious diseases, 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.

Advantages And Limitations For Lab Experiments

3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has several advantages and limitations for lab experiments. One of the main advantages is its versatility, as it can be used as a building block for the synthesis of various compounds and materials. Another advantage is its high stability and solubility, which make it easy to handle and store. However, one of the limitations of 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is its potential toxicity, as it has been shown to exhibit cytotoxicity at high concentrations. Another limitation is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine. One potential direction is the exploration of its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is the synthesis of novel compounds and materials based on 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, which may have unique properties and applications. Additionally, the investigation of the mechanism of action of 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine and its interactions with specific targets may provide insights into the development of new therapies and treatments.

properties

IUPAC Name

3-methylsulfanyl-1-(2H-tetrazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5S/c1-11-3-2-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGAGYWYOUHIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
Reactant of Route 2
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
Reactant of Route 3
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
Reactant of Route 4
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
Reactant of Route 6
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine

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